cyclohexyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
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Overview
Description
2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a cyclohexanecarbonyl group, dimethoxy substituents, and a nitrophenoxy methyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization. One common synthetic route involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups allows for potential oxidation reactions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline . Compared to these compounds, 2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H30N2O6 |
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Molecular Weight |
454.5 g/mol |
IUPAC Name |
cyclohexyl-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
InChI |
InChI=1S/C25H30N2O6/c1-31-23-14-18-12-13-26(25(28)17-6-4-3-5-7-17)22(21(18)15-24(23)32-2)16-33-20-10-8-19(9-11-20)27(29)30/h8-11,14-15,17,22H,3-7,12-13,16H2,1-2H3 |
InChI Key |
VZAJOUAHFWOVDD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CCCCC3)COC4=CC=C(C=C4)[N+](=O)[O-])OC |
Origin of Product |
United States |
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